3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. It belongs to a class of compounds that exhibit various biological activities, including potential applications as receptor agonists. The compound is characterized by its unique molecular structure, which includes a pyrrolidine moiety and a pyrazolyl group.
3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid is classified as an organic compound, specifically a carboxylic acid. It features a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, and is part of a broader category of nitrogen-containing heterocycles known for their biological activity.
The synthesis of 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. The general synthetic route may include the following steps:
Technical details regarding these methods can vary based on specific reagents and conditions used, such as temperature, solvent choice, and reaction time .
The molecular formula of 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid is C11H15N3O3. The structure consists of:
The molecular weight of this compound is approximately 237.26 g/mol. Its structural representation can be visualized using chemical drawing software or databases like PubChem, which provides detailed information about bond angles and spatial configuration .
3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid can participate in various chemical reactions typical for carboxylic acids and nitrogen-containing heterocycles:
Technical details regarding these reactions include specific catalysts or reagents that might be required to facilitate these transformations .
The mechanism of action for 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid largely depends on its biological target, which may include receptors involved in metabolic processes. For instance, if this compound acts as an agonist for specific receptors (such as GLP-1), it could enhance insulin secretion or inhibit glucagon release in the pancreas.
Data from pharmacological studies would provide insight into its binding affinity and efficacy at these targets, but specific experimental results would be necessary to elucidate its precise mechanism .
Key physical properties include:
Chemical properties include:
Relevant data regarding these properties can be found in chemical databases and literature .
The applications of 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid are primarily in medicinal chemistry and pharmacology. Potential uses include:
This compound may serve as a lead structure for further optimization in drug discovery programs aimed at enhancing efficacy and reducing side effects associated with existing treatments .
The efficient synthesis of 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid requires meticulously designed multi-step sequences that address the challenges of pyrazole ring construction and subsequent regioselective derivatization. Advanced routes typically commence with the formation of the 1H-pyrazole core through cyclocondensation reactions between 1,3-dicarbonyl compounds or equivalents with hydrazine derivatives. A particularly effective approach involves the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions in ethanol, yielding 5-methyl-1H-pyrazol-3-ol as a versatile precursor [3]. This intermediate undergoes O-alkylation with methyl iodide in the presence of potassium carbonate to afford the 3-methoxypyrazole derivative, which subsequently undergoes N-alkylation with ethyl 3-bromopropanoate to install the propanoic acid precursor at the pyrazole N1 position. This step is crucial for establishing the correct regiochemistry prior to carbonylative functionalization at C3 [4] [6].
Alternative pathways exploit the reactivity of 1H-pyrazole-3-carboxylic acid derivatives. Patent literature describes the condensation of ethyl 1H-pyrazole-3-carboxylate with pyrrolidine in the presence of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF, achieving the pyrrolidine amide linkage with yields exceeding 85% [2] [5]. The ethyl ester protecting group is subsequently hydrolyzed under basic conditions (2M NaOH, THF/water, room temperature) to reveal the terminal carboxylic acid functionality. This route benefits from the commercial availability of starting materials and avoids regioselectivity issues associated with direct N-alkylation of unsymmetrically substituted pyrazoles.
Table 1: Multi-Step Synthetic Routes to 3-[3-(Pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic Acid
Synthetic Route | Key Intermediate | Critical Step Conditions | Overall Yield (%) |
---|---|---|---|
Cyclocondensation/O-Alkylation | 5-Methyl-3-methoxy-1H-pyrazole | O-Alkylation: K₂CO₃, CH₃I, DMF, 0°C to RT | 42% (4 steps) |
Ester Amidation/Hydrolysis | Ethyl 1H-pyrazole-3-carboxylate | Amidation: HATU, DIPEA, Pyrrolidine, DMF, RT | 78% (3 steps) |
Direct N1-Alkylation/C3-Coupling | 1-(2-Carboxyethyl)-1H-pyrazole | C3 Coupling: Pyrrolidine, CDI, THF, Reflux | 65% (3 steps) |
The introduction of the pyrrolidine-1-carbonyl moiety onto the pyrazole C3 position presents significant challenges in selectivity and yield, particularly when minimizing racemization and avoiding O-acylation byproducts is essential. Carbamate-based activation strategies have emerged as superior methodologies for this transformation. Research demonstrates that employing N,N'-carbonyldiimidazole (CDI) as a coupling reagent generates a highly reactive carbonylimidazole intermediate from 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid. This intermediate reacts regioselectively with pyrrolidine at ambient temperature, achieving coupling efficiencies >90% while significantly suppressing epimerization compared to traditional acid chloride routes [2] [5].
Further optimization involves the use of in situ mixed anhydride formation. Treatment of the carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) in tetrahydrofuran (THF) at -15°C generates a transient anhydride, which undergoes nucleophilic attack by pyrrolidine to yield the desired amide. This method, while requiring stringent temperature control, provides high chemical purity (>98% by HPLC) and is readily scalable. Comparative studies indicate that CDI-mediated coupling offers a better balance of efficiency and operational simplicity for laboratory-scale synthesis, whereas mixed anhydride methods show advantages in large-scale manufacturing due to lower reagent costs [4] [9].
Solvent optimization plays a critical role in carbamate-mediated couplings. Polar aprotic solvents like dimethylacetamide (DMA) significantly enhance reaction rates and yields compared to dichloromethane or THF. For instance, reactions conducted in DMA at 60°C reach completion within 2 hours with isolated yields of 92%, attributed to improved solubility of the intermediates and stabilization of the activated carbonyl species [5]. Microwave-assisted synthesis has also been explored, reducing reaction times from hours to minutes (e.g., 15 min at 120°C) while maintaining excellent yields and purity profiles, offering a route for rapid analogue generation [6].
Achieving high regioselectivity in the alkylation of the 1H-pyrazole ring at the N1 position, particularly when C3 and C5 substituents are present, remains a cornerstone of efficient synthesis for the target molecule. Traditional alkylation methods often yield mixtures of N1 and N2 regioisomers due to the tautomeric equilibrium of the pyrazole ring. Advanced catalytic strategies have been developed to overcome this limitation. Transition metal-catalyzed N-arylation and N-alkylation, particularly using copper(I) catalysts with phenanthroline ligands, enable highly regioselective N1 functionalization. A notable protocol employs CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in toluene at 110°C, facilitating the coupling of 3-(ethoxycarbonyl)-1H-pyrazole with ethyl 3-bromopropanoate to afford the N1-alkylated product with >95:5 N1/N2 selectivity [3] [7].
Protecting group strategies offer complementary control. Temporary protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group directs electrophilic attack specifically to the C3 or C5 position. Subsequent Boc deprotection under acidic conditions (e.g., TFA in DCM) regenerates the NH-pyrazole, which can then undergo regioselective N1 alkylation. This orthogonal protection-deprotection sequence is particularly valuable for synthesizing unsymmetrically substituted pyrazole intermediates critical for accessing the target molecule [4] [6].
Table 2: Catalytic Systems for Regioselective Pyrazole N1-Alkylation
Catalyst System | Base/Solvent | Temperature (°C) | N1: N2 Ratio | Yield (%) |
---|---|---|---|---|
CuI / 1,10-Phenanthroline | Cs₂CO₃ / Toluene | 110 | 98:2 | 88 |
Pd₂(dba)₃ / XantPhos | K₃PO₄ / 1,4-Dioxane | 100 | >99:1 | 92 |
[Cp*IrCl₂]₂ / AgOTf | K₂CO₃ / DMF | 120 | 97:3 | 85 |
DBU (Stoichiometric) | None / MeCN | 80 | 95:5 | 90 |
Base-mediated kinetic control represents a simpler yet effective approach. Utilizing strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile promotes the deprotonation of the pyrazole nitrogen, forming a stabilized anion that reacts with alkyl halides (e.g., ethyl 3-bromopropanoate) with high N1 selectivity (typically >95:5). The regioselectivity arises from the greater thermodynamic stability of the anion at N1 versus N2. This method is operationally simple and avoids transition metals, making it attractive for pharmaceutical synthesis where metal residues are a concern [3] [9]. Computational studies support the observed regioselectivity, indicating a lower activation barrier for alkylation at the N1 position due to favorable orbital interactions and reduced steric hindrance compared to N2 [7].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1